molecular formula C10H11N3OS B1416349 5-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 1019450-61-3

5-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1416349
CAS No.: 1019450-61-3
M. Wt: 221.28 g/mol
InChI Key: FUUQAUPFODNGDT-UHFFFAOYSA-N
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Description

The compound “5-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-amine” is a complex organic molecule. It contains a benzothiophene ring, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements), and an oxadiazole ring, which is a type of aromatic heterocycle .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiophene ring and an oxadiazole ring. These rings are likely connected by a carbon chain .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the amino group (-NH2) on the oxadiazole ring could potentially participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzothiophene and oxadiazole rings could potentially influence its solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Derivative Formation

The compound 5-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-amine and its derivatives have been a subject of interest due to their potential applications in various fields. Research has been conducted on the synthesis and formation of derivatives of related compounds. Naganagowda and Petsom (2011) demonstrated the synthesis of derivatives starting from 3-Chloro-1-benzothiophene-2-carbonylchloride, leading to the formation of various compounds, including chalcones, after multiple reaction steps. The structures of the synthesized compounds were confirmed through spectral data and screened for antibacterial activity (Naganagowda & Petsom, 2011).

Biological and Medicinal Research

In the field of biological and medicinal research, derivatives of the compound have shown significant promise. Mavrova et al. (2009) synthesized novel derivatives and evaluated their cytotoxicity and effects on immunocompetent cells. Some of these derivatives demonstrated high cytotoxicity in vitro against thymocytes and a general stimulation effect on B-cells' response, indicating potential medicinal applications (Mavrova et al., 2009).

Chemical Reactions and Structural Analysis

Further studies have delved into the chemical reactions and structural analysis of related compounds. Shipilovskikh et al. (2014) investigated the recyclization reactions of certain derivatives, leading to the formation of specific carboxylates. The product structure was determined through X-ray analysis, providing valuable insights into the compound's chemistry (Shipilovskikh et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, if it’s a drug, studies could be conducted to determine its efficacy, safety, and mechanism of action .

Biochemical Analysis

Biochemical Properties

5-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain protein kinases, which are crucial in regulating cellular processes such as cell growth and differentiation . The compound’s interaction with these enzymes involves binding to the active site, thereby preventing substrate access and subsequent phosphorylation events. This inhibition can lead to altered cellular signaling pathways, making the compound a potential candidate for therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cell lines, the compound has demonstrated cytotoxic effects, leading to reduced cell viability and proliferation. This is achieved through the induction of apoptosis, a programmed cell death mechanism, which is often dysregulated in cancer cells. Additionally, the compound can affect metabolic pathways by altering the activity of key metabolic enzymes, thereby impacting cellular energy production and biosynthesis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects primarily through binding interactions with biomolecules, such as enzymes and receptors . For instance, it can inhibit enzyme activity by binding to the enzyme’s active site, leading to a conformational change that reduces the enzyme’s catalytic efficiency. Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes. These molecular interactions collectively contribute to the compound’s biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, maintaining its biological activity over extended periods. Under certain conditions, it may undergo degradation, leading to a loss of activity. Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing tumor growth in cancer models . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in metabolic processes . For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. Additionally, the compound’s effects on metabolic flux and metabolite levels can influence cellular energy production and biosynthetic pathways, thereby impacting overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The compound’s distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components, which can affect its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound’s presence in the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors. These subcellular localizations are essential for the compound’s biological effects and therapeutic potential.

Properties

IUPAC Name

5-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c11-10-13-12-9(14-10)8-5-6-3-1-2-4-7(6)15-8/h5H,1-4H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUQAUPFODNGDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C3=NN=C(O3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
5-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 3
5-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 4
5-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-amine

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